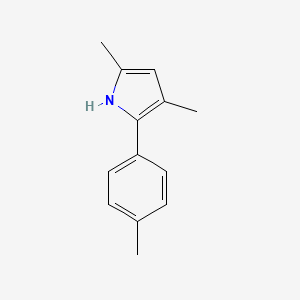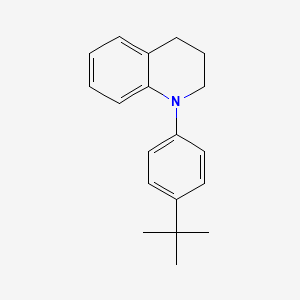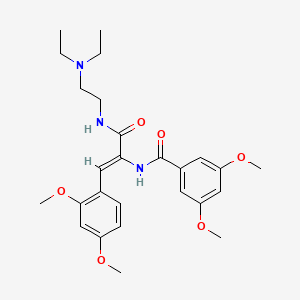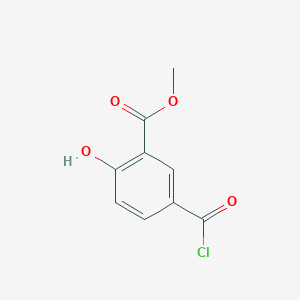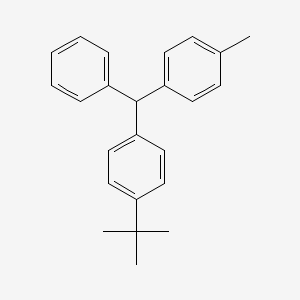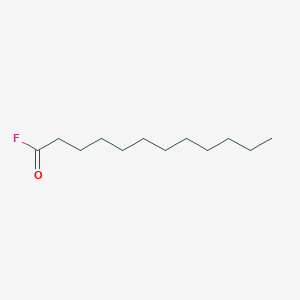
Dodecanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoyl fluoride, also known as lauroyl fluoride, is an organic compound with the molecular formula C₁₂H₂₃FO. It is a member of the acyl fluoride family, characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid (lauric acid) with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced via the fluorination of dodecanoyl chloride using hydrogen fluoride (HF) as the fluorinating agent. This method is favored due to its scalability and cost-effectiveness. The reaction is conducted in a controlled environment to prevent the release of hazardous gases and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
Dodecanoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dodecanoic acid and hydrogen fluoride.
Reduction: This compound can be reduced to dodecanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Dodecanoic Acid: Formed from hydrolysis.
Dodecanol: Formed from reduction.
Scientific Research Applications
Dodecanoyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dodecanoyl fluoride primarily involves its reactivity as an acylating agent. The carbonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to acylate various nucleophiles, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dodecanoyl Chloride: Similar in structure but contains a chlorine atom instead of fluorine.
Dodecanoic Acid: The parent carboxylic acid of dodecanoyl fluoride.
Uniqueness
This compound is unique due to its high reactivity and ability to undergo a wide range of chemical reactions. Its electrophilic carbonyl group makes it a versatile reagent in organic synthesis, allowing for the formation of various derivatives and intermediates .
Properties
CAS No. |
2266-69-5 |
|---|---|
Molecular Formula |
C12H23FO |
Molecular Weight |
202.31 g/mol |
IUPAC Name |
dodecanoyl fluoride |
InChI |
InChI=1S/C12H23FO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 |
InChI Key |
DZILZIWOZOYLCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



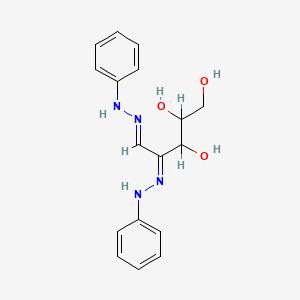
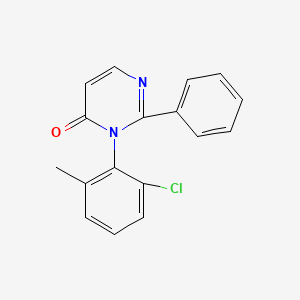
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)

![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)
